5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole is a nitrogen-rich heterocyclic compound. Tetrazoles, including this compound, are known for their diverse biological applications, particularly in material and medicinal chemistry. The planar structure of tetrazole allows for stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives can be approached using various methods. One common method involves the use of triethyl orthoformate and sodium azide. Another approach includes the reaction of alcohols and aldehydes with isocyanides .
Industrial Production Methods
In industrial settings, the synthesis of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents. These methods are designed to be cost-effective and yield high purity products .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines.
Substitution: Tetrazoles can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a bioisostere of carboxylic acids, making it useful in drug design.
Industry: Used in photography, as growth hormones, and as a platform for virtual screening.
Mechanism of Action
The mechanism of action of 5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This allows it to interact with biological receptors in a similar manner to carboxylic acids. The tetrazolate anions are more soluble in lipids than carboxylic acids, which enhances the compound’s ability to penetrate cell membranes . The molecular targets and pathways involved include various enzymes and receptors that are crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-tetrazole: A simpler tetrazole derivative with similar properties.
1-phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group.
5-phenyl-1H-tetrazole: Similar to 1-phenyl-1H-tetrazole but with the phenyl group at a different position.
Uniqueness
5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its enhanced lipid solubility make it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H8N8 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-methyl-1-[4-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-8(3-5-9)16-6-10-12-14-16/h2-6H,1H3 |
InChI Key |
MFUBLTYNAQJJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.